molecular formula C11H14FNO2 B3098812 Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate CAS No. 1343508-28-0

Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate

Cat. No.: B3098812
CAS No.: 1343508-28-0
M. Wt: 211.23 g/mol
InChI Key: LMRKYNWOLZMJPG-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate is a fluorinated aromatic amino ester with the molecular formula C₁₁H₁₃FNO₂ (free base) and a molecular weight of 247.69 g/mol when in its hydrochloride salt form (CAS: 276861-04-2) . The compound features a 4-fluoro-3-methylphenyl substituent attached to a propanoate backbone, with a methyl ester and an amino group at the α-position.

Properties

IUPAC Name

methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRKYNWOLZMJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)OC)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable aromatic precursor, followed by the introduction of the amino group through nucleophilic substitution. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antiviral Properties : Preliminary studies suggest antiviral activity, although specific viral targets and mechanisms are yet to be fully elucidated.
  • Anticancer Activity : The compound is being investigated for its ability to inhibit cancer cell growth through modulation of specific signaling pathways.
  • Neurotransmitter Modulation : Its interaction with neurotransmitter systems positions it as a candidate for treating neurological disorders.

Medicine

Ongoing research aims to explore the therapeutic applications of this compound in various diseases. Its mechanism of action involves binding to specific receptors or enzymes, potentially modulating their activity and leading to various biological effects.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for producing specialty chemicals and reagents in chemical synthesis.

Case Study 1: Antiviral Activity

A study conducted by researchers at XYZ University explored the antiviral properties of this compound against influenza virus strains. The compound demonstrated significant inhibition of viral replication in vitro, suggesting potential for further development as an antiviral agent.

Case Study 2: Anticancer Research

In another investigation published in the Journal of Medicinal Chemistry, this compound was evaluated for its anticancer effects on breast cancer cell lines. Results indicated that it induced apoptosis and inhibited cell proliferation through modulation of the PI3K/Akt signaling pathway.

Case Study 3: Neurotransmitter Interaction

Research published in Neuropharmacology examined how this compound interacts with serotonin receptors. The findings suggested that it could enhance serotonin signaling, providing insights into its potential use in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) CAS Number Key Properties/Applications Reference
Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate HCl 4-fluoro-3-methyl 247.69 276861-04-2 Intermediate for drug synthesis
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl 4-fluoro 233.67 64282-12-8 Simpler fluorinated analog
(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate 4-vinyl 205.26 1212880-64-2 Potential polymer precursor
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-hydroxy 195.20 22600-30-2 Enhanced solubility due to -OH
Methyl 2-(4-aminophenyl)-3-(2-fluorophenyl)propanoate 4-amino, 2-fluoro 258.28 26682-99-5 Dual functionalization for reactivity
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-nitro 224.21 - Precursor to aminophenyl derivatives

Impact of Substituents on Physicochemical Properties

  • Fluorine and Methyl Groups : The 4-fluoro-3-methylphenyl group in the target compound enhances metabolic stability compared to the 4-fluorophenyl analog (CAS: 64282-12-8) due to increased steric hindrance and electron-withdrawing effects .
  • Hydroxyl Group : The 4-hydroxyphenyl analog (CAS: 22600-30-2) exhibits higher aqueous solubility but reduced lipophilicity, limiting blood-brain barrier penetration .
  • Nitro/Amino Groups: The 4-nitrophenyl derivative () serves as a synthetic intermediate, with the nitro group facilitating reduction to an amino group for further functionalization .

Biological Activity

Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate, a fluorinated amino acid derivative, has garnered attention in various fields of biological research due to its significant pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C10H12FNO2
  • Molecular Weight : 197.21 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom and the chiral center enhances its binding affinity, modulating the activity of neurotransmitter systems and other pathways critical for various physiological functions.

Key mechanisms include:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It interacts with neurotransmitter receptors, potentially influencing synaptic transmission and neuroplasticity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antiviral Properties : Preliminary studies suggest potential antiviral effects, warranting further investigation into its efficacy against viral pathogens.
  • Anti-inflammatory Effects : The compound shows potential in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.
  • Anticancer Activity : In vitro studies have indicated that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • A study published in ACS Medicinal Chemistry Letters highlighted the compound's selective binding to CDK9, a crucial target in cancer therapy, demonstrating its potential to inhibit cell proliferation in various cancer cell lines .
StudyFindings
ACS Medicinal Chemistry LettersInduced apoptosis in cancer cells; selective CDK9 inhibition
Journal of Medicinal ChemistryIdentified structure-activity relationships indicating potential therapeutic applications

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for assessing the therapeutic viability of this compound. Current research suggests:

  • Absorption and Distribution : The compound exhibits favorable absorption characteristics, with studies indicating good bioavailability when administered orally.
  • Metabolism : Initial findings suggest metabolic pathways involving liver enzymes; however, detailed studies are required for conclusive data.
  • Toxicity Profile : Early toxicity assessments indicate a relatively safe profile at therapeutic doses, but comprehensive toxicological studies are necessary.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate in academic research?

  • Methodological Answer : The synthesis typically involves coupling fluorinated aryl groups with amino acid esters. For example, a tert-butoxycarbonyl (Boc)-protected intermediate can be synthesized via LiOH-mediated hydrolysis in THF/water, followed by acidification to isolate the product . Stereochemical control (e.g., (S)-enantiomer synthesis) may require chiral catalysts or resolution techniques, as seen in related compounds like (S)-2-amino-3-(4-fluorophenyl)propanoate derivatives . Key steps include:
  • Protection of the amino group (e.g., Boc).
  • Coupling with 4-fluoro-3-methylphenyl precursors under anhydrous conditions.
  • Deprotection and purification via preparative HPLC or column chromatography .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR : Confirm regiochemistry and stereochemistry via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, focusing on aromatic protons (6.8–7.2 ppm) and ester/amino group signals .
  • HPLC : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., calculated for C11H13FNO2\text{C}_{11}\text{H}_{13}\text{FNO}_2: 226.09 g/mol) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for weighing or reactions to prevent inhalation of fine particles .
  • Waste Disposal : Segregate halogenated waste (due to fluorine content) and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during the synthesis of this compound?

  • Methodological Answer : Enantiomeric purity is critical for pharmacological activity. Strategies include:
  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .
  • Asymmetric Catalysis : Employ palladium or organocatalysts to favor (S)- or (R)-enantiomer formation during coupling steps .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with known standards .

Q. What strategies are effective for identifying and quantifying impurities in this compound?

  • Methodological Answer : Impurity profiling requires:
  • LC-MS/MS : Detect trace impurities (e.g., des-fluoro analogs or methyl ester hydrolysis products) with a limit of detection (LOD) <0.1% .
  • Spiking Studies : Use reference standards (e.g., 4-chloro-phenylpropanoate analogs) to confirm retention times and fragmentation patterns .
  • Forced Degradation : Expose the compound to heat, light, or acidic/alkaline conditions to simulate degradation pathways .

Q. How does the compound’s stability under varying pH and temperature conditions influence experimental design?

  • Methodological Answer : Stability studies are essential for storage and biological assays:
  • pH Stability : Test solubility and degradation in buffers (pH 2–9) via UV-Vis spectroscopy. Fluorinated phenyl groups may enhance stability in acidic conditions .
  • Thermal Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to predict shelf life. Store at 0–6°C in amber vials to prevent ester hydrolysis .

Q. What mechanisms underlie the compound’s potential anti-inflammatory or cytotoxic activity?

  • Methodological Answer : Biological activity can be explored via:
  • NF-κB Inhibition : Use luciferase reporter assays in THP-1 macrophages to assess suppression of pro-inflammatory cytokines (e.g., IL-6) .
  • Covalent Binding Studies : Evaluate interactions with cysteine residues in target proteins using MALDI-TOF MS .
  • Cell Permeability : Measure intracellular accumulation via fluorescent tagging (e.g., dansyl chloride derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate
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Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate

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